Risperidone N-Oxide

Description

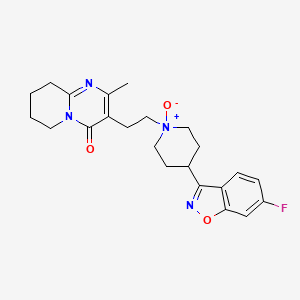

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQKMRDMDXQQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of Risperidone N Oxide

Controlled Chemical Synthesis of Risperidone (B510) N-Oxide Isomers

The deliberate synthesis of Risperidone N-Oxide is crucial for its use as a reference standard in analytical studies and for understanding its pharmacological and toxicological profiles. The process typically involves direct oxidation of risperidone, leading to a mixture of stereoisomers.

Oxidation Reactions Leading to N-Oxide Formation

The conversion of risperidone to this compound is achieved through oxidation. A common and effective method involves the use of peroxides. derpharmachemica.combiosynth.comresearchgate.netgoogle.com One documented procedure describes dissolving risperidone in methanol (B129727) and adding 30% hydrogen peroxide. derpharmachemica.com The reaction is maintained at a temperature of 30-35°C for approximately 48 hours. derpharmachemica.com The progress of this reaction can be monitored using techniques like Thin Layer Chromatography (TLC). derpharmachemica.com

Other oxidizing agents, such as peracetic acid, have also been noted to cause the slow formation of the N-oxide. pillbuys.com In general, the N-oxidation of a trivalent nitrogen can be carried out with a suitable organic or inorganic peroxide. google.com Inorganic peroxides like hydrogen peroxide or alkali metal peroxides are viable, as are organic peroxy acids. google.com The choice of oxidant and reaction conditions is critical, as risperidone has several sites susceptible to oxidation. pillbuys.com For instance, oxidation with meta-chloroperbenzoic acid (m-CPBA) was found to be ineffective, while harsher conditions can lead to the formation of other byproducts. pillbuys.com

Stereochemical Considerations: Formation of cis- and trans-N-Oxide Isomers

The oxidation of the piperidine (B6355638) nitrogen in risperidone results in the formation of two diastereomeric isomers: cis-Risperidone N-Oxide and trans-Risperidone N-Oxide. derpharmachemica.com These isomers arise from the orientation of the oxygen atom relative to the substituent on the piperidine ring. The synthesis using hydrogen peroxide in methanol yields a mixture of both cis- and trans-isomers. derpharmachemica.com

Separation of these isomers is necessary for their individual characterization and study. This is typically achieved using chromatographic techniques, such as flash chromatography. derpharmachemica.com The polarity of the isomers differs, with the trans-oxide being more polar than the cis-oxide, which aids in their separation. derpharmachemica.com The assignment of the cis and trans configurations is confirmed by comparing their Relative Retention Times (RRT) in High-Performance Liquid Chromatography (HPLC) with standards mentioned in pharmacopeias, such as the United States Pharmacopeia (USP). derpharmachemica.com For example, the cis-isomer has been reported with an RRT of 1.81 and the trans-isomer with an RRT of 1.65 under specific HPLC conditions. derpharmachemica.com

Reaction Optimization and Yield Enhancement Strategies in Chemical Synthesis

Optimizing the synthesis of this compound involves maximizing the conversion of risperidone while controlling the formation of unwanted byproducts. While specific yield enhancement strategies for this compound are not extensively detailed in the available literature, general principles of chemical synthesis apply. The reaction described with hydrogen peroxide and methanol proceeds for 48 hours, after which the product is isolated by distilling the solvent, adding water, and extracting with a solvent like methylene (B1212753) dichloride. derpharmachemica.com

The challenge in optimizing risperidone oxidation lies in its multiple oxidizable sites. pillbuys.com Attempts to oxidize other parts of the molecule often lead to the concurrent formation of the N-oxide, frequently with poor yields of the desired product. pillbuys.com Therefore, reaction conditions such as temperature, reaction time, and the molar ratio of the oxidant must be carefully controlled to favor N-oxidation over other reactions. The development of a robust oxidation toolkit, incorporating a variety of peroxide and radical reagents, can facilitate the rapid generation of oxidized products like this compound, with subsequent optimization steps to scale up production. hyphadiscovery.com

Oxidative Degradation Pathways of Risperidone Yielding N-Oxide

This compound is not only a product of deliberate synthesis but also a significant degradant of risperidone, formed under various stress conditions. Its presence in pharmaceutical formulations can indicate product instability.

Identification of this compound as a Major Oxidative Degradant

Forced degradation studies, which subject a drug substance to conditions like oxidation, heat, light, and acid/base hydrolysis, are essential for identifying potential impurities. researchgate.net Multiple studies have confirmed that this compound is a major product resulting from the oxidative degradation of risperidone. researchgate.netoup.comresearchgate.net When risperidone is subjected to oxidative stress, for example, by using hydrogen peroxide, the formation of the N-oxide is a primary outcome. researchgate.netoup.com This has been consistently observed in studies evaluating the stability of risperidone in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.net Along with 9-hydroxyrisperidone, this compound is considered one of the two major degradation products. hyphadiscovery.comresearchgate.net Its structure has been elucidated and confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy after isolation by preparative liquid chromatography. researchgate.netresearchgate.net

Environmental and Catalytic Factors Influencing N-Oxide Formation

Several factors can promote the oxidative degradation of risperidone to its N-oxide form. These include exposure to light (photoirradiation), the pH of the environment, interactions with other components in a formulation (excipients), and the presence of catalysts.

Photoirradiation and pH: The formation of this compound (sometimes denoted as R5 in degradation studies) is significantly promoted by photoirradiation, especially in the presence of certain excipients like hydroxypropylcellulose (B1664869) (HPC). jst.go.jpresearchgate.netpharmaexcipients.com The stability of risperidone is notably affected by pH under these conditions. The degradation is more pronounced at higher pH values (e.g., pH 5.0 and 6.8), while at lower pH (below 3.0), risperidone shows greater photostability even with HPC present. jst.go.jpresearchgate.netpharmaexcipients.com In the absence of HPC, risperidone solution is stable at all tested pH values, indicating a specific interaction between the drug, the excipient, and light energy that facilitates oxidation. jst.go.jpresearchgate.netpharmaexcipients.com

Excipient Interactions: As mentioned, excipients can play a crucial role. The interaction between risperidone and hydroxypropylcellulose (HPC) under photoirradiation leads to the formation of the N-oxide. jst.go.jpresearchgate.net Conversely, the use of acidic disintegrants like carmellose (CMC) or carmellose calcium (CMC-Ca) can improve photostability by lowering the micro-pH of the formulation. jst.go.jpresearchgate.net

Catalytic Factors: The oxidation of risperidone can be mediated by catalysts. Studies using metalloporphyrin catalysts, which mimic the action of metabolic enzymes, have shown the formation of this compound as a significant product under mild reaction conditions. researchgate.netresearcher.lifepeeref.com This catalytic system provides a method for studying oxidative breakdown and generating specific metabolites in a controlled manner. researchgate.netresearcher.life Additionally, electrochemical methods have been explored, where an oxidizing electrical potential can be a stress factor, although in one study, risperidone was found to be stable under the specific acidic and oxidizing electrical conditions tested. oup.com

The table below summarizes the key factors that influence the formation of this compound as a degradation product.

| Influencing Factor | Condition | Effect on this compound Formation | Reference |

|---|---|---|---|

| Oxidizing Agents | Hydrogen Peroxide (H₂O₂) | Primary degradation pathway, leads to N-oxide formation. | researchgate.netoup.comrjpdft.com |

| Photoirradiation | Exposure to light | Promotes formation, especially in the presence of certain excipients. | researchgate.netjst.go.jpresearchgate.net |

| Absence of light | Samples are generally stable. | jst.go.jp | |

| pH | High pH (e.g., 5.0, 6.8) in presence of HPC and light | Increases degradation and N-oxide formation. | jst.go.jpresearchgate.netpharmaexcipients.com |

| Low pH (e.g., < 3.0) in presence of HPC and light | Improves photostability, no degradation observed. | jst.go.jpresearchgate.netpharmaexcipients.com | |

| Excipient Interaction | Hydroxypropylcellulose (HPC) with photoirradiation | Promotes photochemical oxidation to N-oxide. | jst.go.jpresearchgate.netpharmaexcipients.com |

| Carmellose (CMC) | Improves photostability due to its acidic nature. | jst.go.jpresearchgate.net | |

| Catalysis | Metalloporphyrin catalyst | Mediates oxidative breakdown, yielding N-oxide as a significant product. | researchgate.netresearcher.lifepeeref.com |

Mechanistic Insights into Oxidation Processes

The formation of this compound occurs through the oxidation of the tertiary amine nitrogen within the piperidine ring of the risperidone molecule. The specific mechanism depends on the nature of the oxidant and the reaction conditions.

Chemical Oxidation with Peroxides: In the synthesis using hydrogen peroxide (H₂O₂), the mechanism involves a nucleophilic attack. masterorganicchemistry.com The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring attacks the electrophilic oxygen of the peroxide. This breaks the weak oxygen-oxygen bond in H₂O₂, leading to the formation of the N-oxide and a water molecule. masterorganicchemistry.comliverpool.ac.uk This is a common and direct method for creating tertiary amine N-oxides. liverpool.ac.uk

Photochemical Oxidation: The mechanism of photodegradation is more complex. Studies suggest that certain excipients, like hydroxypropylcellulose, can act as sensitizers in the presence of light. jst.go.jp This process may involve the formation of reactive oxygen species (ROS) that subsequently oxidize the nitrogen atom. The reaction is notably pH-dependent, with higher pH levels accelerating the degradation, suggesting that the basicity of the amine plays a role in its susceptibility to photochemical oxidation. jst.go.jp

Electrochemical Oxidation: In specific electrochemical environments, the oxidation of risperidone can be induced by strong oxidants formed in situ. nanobioletters.com For instance, on a copper sulfide (B99878) nanoparticle electrode in a basic medium, an aggressive oxidant, copper(III) sulfohydroxide, can be generated. nanobioletters.comresearchgate.net This species is proposed to oxidize risperidone through an N-oxidation mechanism. nanobioletters.comresearchgate.net

Enzymatic Oxidation: While the primary metabolic routes for risperidone in humans are hydroxylation and N-dealkylation, N-oxidation is a recognized enzymatic process for many amine-containing compounds. nih.gov This reaction is typically catalyzed by Cytochrome P450 (P450) or Flavin-containing monooxygenase (FMO) enzyme systems. nih.gov The mechanism is believed to proceed via an aminium radical intermediate. nih.gov Although not a major metabolic pathway for risperidone, the potential for minor enzymatic N-oxidation exists.

Structural Elucidation and Spectroscopic Characterization of Risperidone N Oxide

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Risperidone (B510) N-Oxide. Both ¹H-NMR and ¹³C-NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule. The formation of the N-oxide bond significantly influences the chemical shifts of neighboring atoms compared to the parent Risperidone molecule. Specifically, the methylene (B1212753) groups attached to the nitrogen atom in the piperidine (B6355638) ring are deshielded, resulting in a downfield shift in both ¹H and ¹³C NMR spectra. derpharmachemica.comacs.org

Advanced techniques like cryoprobe NMR can be employed to enhance sensitivity, which is particularly useful when analyzing small quantities of isolated impurities or degradation products. hyphadiscovery.comhyphadiscovery.comcphi-online.com This technology allows for the structural elucidation of multiple oxidation products, even from complex mixtures. hyphadiscovery.comhyphadiscovery.com

Detailed ¹H-NMR and ¹³C-NMR data have been reported for both cis and trans isomers of Risperidone N-Oxide, allowing for their differentiation. derpharmachemica.com For instance, in the trans-oxide isomer, the equatorial protons of the methylene group adjacent to the N-oxide show a higher chemical shift value compared to the cis-oxide isomer. derpharmachemica.com

¹H-NMR Data for this compound Isomers (400 MHz, MeOD, δ ppm)

| Protons | cis-Risperidone N-Oxide | trans-Risperidone N-Oxide |

|---|---|---|

| Aromatic | 7.98 (dd, J=8.4, 6.8 Hz), 7.43 (dd, J=8.4, 2.0 Hz), 7.19-7.24 (m) | 7.94 (dd, J=8.4, 5.0 Hz), 7.42 (dd, J=8.6, 1.8 Hz), 7.18-7.23 (m) |

| -CH₂NCO | 3.75 (t, J=6.2 Hz) | 3.75 (t, J=6.2 Hz) |

| -NCH₂CH₂- | 3.58-3.61 (m) | - |

| CH and 2–NCHequi. of piperidine ring | 3.52-3.39 (m) | 3.71-3.74 (m) |

| 2–NCHaxial. of piperidine ring | 3.14-3.18 (m) | - |

| CH₂C=N | 2.90 (t, J=6.6 Hz) | - |

| -CH₂CCO | - | 3.07-3.09 (m) |

| CH₃ | 2.40 (s) | 2.28 (s, in DMSO-d6) |

Data sourced from Der Pharma Chemica. derpharmachemica.com

¹³C-NMR Data for this compound (DMSO-d6, 400 MHz, δ ppm)

| Carbon Environment | Chemical Shift (δ ppm) |

|---|---|

| Carbonyl & Aromatic | 166.6, 164.6, 162.7, 162.2, 155.2, 153.0, 132.2, 116.0, 114.4, 108.3, 104.1 |

| Aliphatic | 64.6, 59.1, 46.8, 35.0, 31.4, 26.3, 22.7, 21.6, 20.4, 18.5, 16.1 |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition. The formation of the N-oxide from Risperidone involves the addition of a single oxygen atom, resulting in a corresponding increase in molecular weight. derpharmachemica.com Electrospray ionization (ESI) mass spectra for this compound show a molecular ion peak [M+H]⁺ at m/z 427.215, confirming the molecular formula C₂₃H₂₇FN₄O₃. derpharmachemica.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides further structural information through controlled fragmentation of the parent ion. researcher.life This technique is instrumental in identifying and characterizing various degradation products, including this compound, by analyzing their unique fragmentation patterns. researcher.lifeunito.itiajpr.com The fragmentation data helps to pinpoint the site of oxidation within the molecule. researcher.liferesearchgate.net

Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₇FN₄O₃ | nih.gov |

| Molecular Weight | 426.5 g/mol | nih.gov |

| [M+H]⁺ (ESI-MS) | 427.215 | derpharmachemica.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. The introduction of the N-oxide functionality (N⁺-O⁻) results in a characteristic vibration band. acs.org In a study of a thermosensitive gel containing Risperidone, the N-O group exhibited an absorption band at 1379.37 cm⁻¹. mdpi.com The presence of the amide carbonyl-stretching band at approximately 1650 cm⁻¹ as a single peak is also a key characteristic. brieflands.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores within the molecule. This compound is expected to have a UV absorption profile similar to Risperidone, with detection commonly performed at wavelengths around 280 nm. researchgate.netmdpi.com Some studies have used a detection wavelength of 260 nm for related substance analysis. google.com Solid-state UV-Vis spectroscopy has also been employed to study the photostability of Risperidone, with no significant shifts in the absorption wavelength observed upon degradation to the N-oxide form. jst.go.jp

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Stereoisomer Characterization and Differentiation (e.g., cis and trans isomers)

This compound can exist as cis and trans stereoisomers, which arise from the orientation of the oxygen atom relative to the piperidine ring. These isomers can be separated and characterized using chromatographic and spectroscopic techniques. derpharmachemica.com

High-performance liquid chromatography (HPLC) is used to separate the cis and trans isomers, which exhibit different retention times due to their differing polarities. derpharmachemica.com The trans-N-oxide is generally more polar than the cis-N-oxide. derpharmachemica.com The relative retention times (RRT) are used to designate the isomers, with reported RRT values of 1.81 for the cis isomer and 1.65 for the trans isomer under specific USP monograph conditions. derpharmachemica.com

As previously mentioned in section 3.1.1, ¹H-NMR spectroscopy is a key tool for differentiating between the cis and trans isomers. The chemical shift of the equatorial protons of the methylene group adjacent to the N-oxide is a key diagnostic feature, being more deshielded in the trans isomer (δ=3.71 ppm) compared to the cis isomer (δ=3.39 ppm). derpharmachemica.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. A crystal structure for this compound, specifically as a hydrogen peroxide methanol (B129727) solvate, has been determined. researchgate.netiucr.org

This analysis confirmed the molecular connectivity and provided precise bond lengths and angles. iucr.org The study revealed that the piperidine ring adopts a chair conformation, while the tetrahydropyridine (B1245486) ring has a sofa conformation. researchgate.netiucr.org In the crystal lattice, hydrogen peroxide molecules link the this compound molecules into a chain through O—H⋯O hydrogen bonds, and additional C—H⋯O interactions contribute to the stability of the crystal packing. researchgate.netiucr.org The structure of this compound was compared to that of the parent Risperidone molecule, offering insights into the structural changes upon N-oxidation. iucr.org

Crystallographic Data for this compound Hydrogen Peroxide Methanol Solvate

| Parameter | Value |

|---|---|

| Formula | C₂₃H₂₇FN₄O₃·H₂O₂·CH₃OH |

| Molecular Weight | 492.54 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 37.007 (4) |

| b (Å) | 7.7558 (8) |

| c (Å) | 17.214 (2) |

| β (°) | 105.503 (2) |

| Volume (ų) | 4761.0 (9) |

| Z | 8 |

| T (K) | 273 (2) |

Data sourced from Acta Crystallographica Section E. researchgate.net

Computational and Quantum Chemical Approaches to Structural Analysis and Conformational Landscapes

Computational and quantum chemical methods are increasingly used to complement experimental data for structural analysis. These approaches can predict molecular geometries, electronic properties, and conformational landscapes. researchgate.net

Methods like the PM3 and AM1 semi-empirical methods have been used to analyze the geometric and electronic characteristics of different conformers of Risperidone. researchgate.net Density Functional Theory (DFT) calculations, such as at the B3LYP/6-31G* level, have been used to calculate the structures and spectra of Risperidone in its neutral and protonated forms. researchgate.net Such computational studies can be extended to this compound to understand its conformational preferences and the energetic barriers between different forms. These theoretical models can help interpret experimental NMR spectra and predict the relative stabilities of the cis and trans isomers.

Analytical Method Development and Validation for Risperidone N Oxide Profiling

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of Risperidone (B510) N-Oxide from Risperidone and other related substances. The choice of method depends on the specific analytical requirement, from routine quality control to sensitive impurity profiling.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of Risperidone N-Oxide. These methods offer excellent resolution, precision, and accuracy. Separation is typically achieved using reversed-phase columns, most commonly C18.

Different HPLC and UHPLC methods have been developed, optimizing mobile phase composition, flow rate, and detector wavelength to achieve effective separation of this compound from the parent drug and other impurities. oup.comnih.govijrpc.com For instance, a stability-indicating HPLC method successfully separated Risperidone from its N-oxide degradation product using a C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) (45:55, v/v) at a flow rate of 1.0 mL/min, with UV detection at 237 nm. oup.com Another UHPLC method for determining Risperidone and its related substances utilized an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile mobile phase, achieving a significantly shorter analysis time compared to conventional HPLC methods. ijrpc.com The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring at multiple wavelengths and provides spectral information, which aids in peak identification and purity assessment. mdpi.com

Interactive Table: Examples of HPLC/UHPLC Methods for Risperidone and N-Oxide Analysis

| Method | Column | Mobile Phase | Flow Rate | Detection | Analyte Retention | Source |

|---|---|---|---|---|---|---|

| HPLC | C18 | Acetonitrile–Potassium Dihydrogen Phosphate (45:55, v/v, pH 6.5) | 1.0 mL/min | UV at 237 nm | N-Oxide at 3.0 min, Risperidone at 4.5 min | oup.com |

| HPLC | RP-C18 (250 mm × 4.6 mm, 5 µm) | Methanol (B129727) : Acetonitrile (80:20, v/v) | 1.0 mL/min | UV at 280 nm | Risperidone at 3.35 min | researchgate.net |

| UHPLC | RP-18 (100 mm × 3.5 mm, 1.7 µm) | Ammonium Acetate Buffer (pH 6.8) and Acetonitrile (Gradient) | 0.5 mL/min | UV at 260 nm | Separates Risperidone from 4 impurities | ijrpc.com |

| UPLC-UV | Not Specified | Potassium Dihydrogen Phosphate and Acetonitrile (Gradient) | 1.0 mL/min | UV at 280 nm | Separates Risperidone and 6 other drugs | rsc.org |

For highly sensitive and selective detection, especially at trace levels, Liquid Chromatography is coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS). These hyphenated techniques are invaluable for the structural confirmation of impurities and for quantitative analysis in complex matrices. nih.gov

LC-MS analysis has been used to identify this compound as a major degradation product formed under oxidative stress. researchgate.netnih.gov ESI mass spectra for the N-oxide show a molecular ion peak [M+H]⁺ at an m/z of approximately 427.2, which corresponds to the addition of one oxygen atom to the Risperidone molecule (molecular weight 410.48 g/mol ). derpharmachemica.com LC-MS/MS provides even greater specificity by monitoring the fragmentation of the parent ion into specific daughter ions. For example, in a study of a related compound, paliperidone, the corresponding N-oxide impurity was identified and its fragmentation pattern was studied using MS/MS. iajpr.com A recent study on the oxidative degradation of Risperidone used LC-MS/MS to identify Risperidone-N-oxide as a significant product and to investigate its fragmentation pathways. researcher.life

Interactive Table: Mass Spectrometric Data for this compound Identification

| Compound | Technique | Ionization Mode | Molecular Formula | Theoretical Mass [M+H]⁺ | Observed Mass | Source |

|---|---|---|---|---|---|---|

| Risperidone | LC-MS/MS | ESI+ | C₂₃H₂₇FN₄O₂ | 411.2 | 411.2 → 191.0 | bmj.com |

| This compound | ESI Mass Spec | Not specified | C₂₃H₂₇FN₄O₃ | 427.2 | 427.215 | derpharmachemica.com |

| Paliperidone N-Oxide | LC-MS-MS | Not specified | C₂₃H₂₇FN₄O₄ | 443.2 | 443.3 | iajpr.com |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment and screening of this compound. It is particularly useful for monitoring the progress of synthesis reactions or for preliminary screening in forced degradation studies. derpharmachemica.com For instance, the conversion of Risperidone to its N-oxides can be monitored on TLC plates using a mobile phase of methanol in methylene (B1212753) dichloride. derpharmachemica.com

For quantitative or semi-quantitative analysis, TLC is coupled with a densitometer. A stability-indicating HPTLC method was developed to quantify Risperidone in the presence of its degradation products. asianpubs.org This method used silica (B1680970) gel 60F-254 plates and a mobile phase of acetonitrile and triethylamine, with densiometric analysis performed at 279 nm. asianpubs.org Another study used TLC with a mobile phase of n-butanol, acetic acid, and water (12:3:5 v/v/v) and densitometric recording at 280 nm to separate Risperidone from its degradation products formed in a hydrogen peroxide solution. scispace.com

Interactive Table: TLC Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose | Source |

|---|---|---|---|---|---|

| TLC | Silica Gel | 2% Methanol in Methylene Dichloride | Not specified | Monitoring synthesis of N-oxides | derpharmachemica.com |

| HPTLC | Silica Gel 60F-254 | Acetonitrile : Triethylamine (5:0.2 v/v) | Densitometry at 279 nm | Stability-indicating assay | asianpubs.org |

| TLC | Silica Gel 60 F₂₅₄ | n-Butanol : Acetic Acid : Water (12:3:5 v/v/v) | Densitometry at 280 nm | Separation from degradation products | scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Method Validation Parameters for N-Oxide Analysis (e.g., specificity, linearity, sensitivity, precision, accuracy, robustness)

Validation of analytical methods is mandatory to ensure their reliability for the intended purpose, as per ICH guidelines. Methods for this compound profiling are validated for several key parameters.

Specificity/Selectivity : This ensures that the method can unequivocally assess the analyte in the presence of other components, including the parent drug, other impurities, and degradation products. Specificity is demonstrated by the clear separation of the this compound peak from all other peaks in the chromatogram. oup.comijrpc.com

Linearity : The method must demonstrate a linear relationship between the concentration of this compound and the analytical response over a defined range. This is typically evaluated by calculating the correlation coefficient (r²), which should be close to 0.999. nih.gov For example, one HPTLC method for Risperidone was linear over a range of 100-700 ng/spot with an r² of 0.996. asianpubs.org

Sensitivity : Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. oup.com For a stability-indicating HPLC method, the LOD and LOQ for Risperidone were found to be 0.001 µg/mL and 0.01 µg/mL, respectively. oup.com

Precision : This parameter measures the degree of scatter between a series of measurements. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits (typically <2%). oup.comasianpubs.org

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. oup.com

Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage.

Interactive Table: Summary of Validation Parameters from a UPLC Study for Risperidone Related Substances

| Validation Parameter | Result | Acceptance Criteria | Source |

|---|---|---|---|

| Linearity (r²) | > 0.999 | ≥ 0.999 | |

| LOQ | 0.1 µg/mL (S/N=11.5) | S/N ratio ≥ 10 | |

| LOD | 0.05 µg/mL (S/N=4.9) | S/N ratio ≥ 3 | |

| Precision (%RSD) | < 5% | ≤ 5% | |

| Accuracy (Recovery) | 91.5 % ± 0.5 % for impurities | 85.0 % - 115.0 % |

Development of Stability-Indicating Methods for Risperidone and its N-Oxide Degradant

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial for the method to separate the intact API from any degradation products, thereby establishing the stability profile of the drug. oup.com

For Risperidone, forced degradation studies are performed under various stress conditions, including acid, base, thermal, photolytic, and oxidative stress. researchgate.net It has been consistently shown that oxidative stress, typically induced by hydrogen peroxide (H₂O₂), leads to the formation of this compound. oup.comresearchgate.netnih.govresearchgate.net The development of a SIAM, therefore, focuses on achieving a clear chromatographic resolution between the main Risperidone peak and the peak corresponding to this compound, as well as other potential degradants. oup.comresearchgate.net Successful separation proves the method's ability to monitor the stability of Risperidone in drug substances and products over time. researchgate.net

Application of this compound as a Certified Reference Standard in Analytical Quality Control

The availability of highly characterized reference materials is a prerequisite for accurate analytical measurements. This compound, including its specific cis and trans isomers, is commercially available as a certified reference standard or reference material. lgcstandards.comveeprho.comclearsynth.comveeprho.com These standards are essential for various applications in pharmaceutical quality control. synzeal.com

They are used for:

Peak Identification : Confirming the identity of the N-oxide impurity in chromatographic analyses by comparing retention times.

Method Development and Validation : Establishing and validating the performance of analytical methods, including specificity, linearity, and accuracy. clearsynth.comveeprho.comsynzeal.com

System Suitability Tests : Ensuring the analytical system is performing correctly before running sample analyses.

Quantitative Analysis : Acting as a standard for the accurate quantification of the this compound impurity in bulk drug and finished pharmaceutical products.

Suppliers provide these reference standards with a Certificate of Analysis, which includes data on purity (e.g., >95% by HPLC) and characterization, ensuring traceability and compliance with regulatory requirements. lgcstandards.comveeprho.comveeprho.comlgcstandards.com

Preclinical and Mechanistic Studies on Risperidone N Oxide Formation and Presence

In Vitro Metabolic Formation of Risperidone (B510) N-Oxide in Biological Systems

The formation of risperidone N-oxide has been observed in in vitro settings, particularly within liver microsomal fractions. researchgate.net These subcellular components are rich in drug-metabolizing enzymes and serve as a fundamental model for studying the biotransformation of pharmaceutical compounds. researchgate.net When risperidone is incubated with liver microsomes, particularly from rats, in the presence of an essential cofactor system like the NADPH-generating system, metabolic products are formed. researchgate.netijper.org

One of the identified metabolites in these in vitro systems is the N-oxide of risperidone. researchgate.net This formation is a result of oxidation, a key phase I biotransformation reaction. ijper.org Studies have confirmed the generation of this compound through photo-irradiation and the effects of oxygen, identifying it as a significant degradation product. researchgate.net The characterization of this N-oxide metabolite has been achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). researchgate.net

While the primary metabolic pathway for risperidone is hydroxylation to 9-hydroxyrisperidone, the formation of this compound represents an alternative, albeit less predominant, metabolic route. fda.govhpra.ie The environment within the microsomal incubation, including the presence of oxygen, can influence the formation of this N-oxide product. researchgate.net

Enzyme Systems Implicated in N-Oxidation Processes

The N-oxidation of risperidone involves specific enzyme systems primarily located in the liver. While the cytochrome P450 (CYP) superfamily is heavily involved in the main metabolic pathways of risperidone, flavin-containing monooxygenases (FMOs) are also key players in N-oxidation reactions for many xenobiotics. mdpi.comcore.ac.uk

Flavin-Containing Monooxygenases (FMOs): FMOs are a family of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. core.ac.uk These enzymes are known to be involved in the metabolism of numerous drugs and are considered a significant system for N-oxidation reactions. core.ac.ukfrontiersin.org FMO3, in particular, is a major FMO in the adult human liver and is responsible for the N-oxidation of a wide range of substrates. pharmgkb.org While direct studies explicitly detailing FMO-catalyzed risperidone N-oxidation are not extensively documented in the provided results, the general role of FMOs in N-oxidation makes them a probable contributor.

Cytochrome P450 (CYP) Isoforms: Although the primary role of CYP enzymes in risperidone metabolism is hydroxylation, some CYP isoforms can also contribute to N-oxidation. nih.gov In vitro studies have implicated CYP3A4 in the N-oxidation of other drugs like clozapine. nih.govjpn.ca Given that CYP3A4 is also involved to a lesser extent in risperidone metabolism, its potential role in the formation of this compound cannot be entirely ruled out. nih.govnih.gov The formation of N-oxide metabolites is a recognized, though often minor, pathway for drugs metabolized by the CYP system. mdpi.com

The table below summarizes the key enzyme systems and their general roles in metabolic N-oxidation.

| Enzyme System | Primary Function in Drug Metabolism | Potential Role in Risperidone N-Oxidation |

| Flavin-Containing Monooxygenases (FMOs) | Catalyzes the oxygenation of soft nucleophilic heteroatoms (N, S, P). core.ac.uk | Likely contributor to N-oxide formation due to its established role in N-oxidation of xenobiotics. core.ac.uk |

| Cytochrome P450 (CYP) Isoforms | Major enzyme system for phase I oxidative metabolism of a wide array of drugs. mdpi.com | CYP3A4, a minor enzyme in risperidone metabolism, has been shown to be involved in N-oxidation of other antipsychotics and may play a role. nih.govjpn.canih.gov |

Preclinical Assessment of N-Oxide Presence and Disposition in Animal Models

Preclinical studies in animal models, primarily rodents, have been instrumental in understanding the in vivo fate of risperidone and its metabolites. While the focus of many preclinical studies has been on the pharmacologically active moiety (risperidone and 9-hydroxyrisperidone), the presence and disposition of other metabolites, including the N-oxide, have also been investigated.

In animal studies, it has been demonstrated that risperidone and its primary active metabolite, 9-hydroxyrisperidone, are excreted in milk. hpra.ie This indicates that metabolites are distributed throughout the body. The metabolism of risperidone in rats can be more extensive compared to humans. ijper.org This more extensive metabolism could potentially lead to a different profile or quantity of minor metabolites like the N-oxide.

Pharmacokinetic studies in Beagle dogs have also been conducted to establish and validate models for risperidone absorption and disposition. frontiersin.org These studies, while often focusing on the parent drug and major metabolites, provide a platform for identifying and quantifying all metabolic products, including N-oxides, that are formed in vivo. The half-life of risperidone and its metabolites can differ significantly between animal models and humans, which is a critical consideration when extrapolating preclinical data. researchgate.net For instance, the half-life of risperidone is much shorter in rodents than in humans. researchgate.net

Theoretical and Computational Studies on N-Oxidation Reaction Energetics and Pathways

Theoretical and computational methods are increasingly being used to predict and understand metabolic pathways. These in silico approaches can provide insights into the energetics and mechanisms of reactions like N-oxidation.

Computational docking studies have been employed to investigate the binding of risperidone to various enzymes. For example, in a study looking at the inhibition of 17-β-hydroxysteroid dehydrogenase 10, risperidone was identified as a potential inhibitor through computational docking, which was then confirmed by enzyme inhibition assays. whiterose.ac.uk Such studies demonstrate the utility of computational models in predicting drug-enzyme interactions.

While specific computational studies focusing solely on the N-oxidation of risperidone were not found in the search results, the general principles of these methods are applicable. These studies would typically involve:

Molecular Docking: Simulating the binding of risperidone to the active sites of enzymes like FMOs and CYPs to predict binding affinity and orientation.

Quantum Mechanical Calculations: Calculating the energy barriers and reaction pathways for the N-oxidation reaction to determine its feasibility and likelihood compared to other metabolic reactions.

These computational approaches can help to elucidate why certain metabolic pathways, such as N-oxidation, are minor compared to others like hydroxylation. They can also aid in understanding the specific enzyme isoforms that are most likely to be involved in the formation of this compound.

Understanding its Role as a Metabolic Product Distinct from Pharmacologically Active Metabolites

Risperidone's clinical effect is primarily attributed to the combined action of the parent drug and its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone). fda.govnih.gov This combination is referred to as the "active moiety". fda.gov 9-hydroxyrisperidone has similar pharmacological activity to risperidone, and both are potent antagonists at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. pharmgkb.orgdrugbank.com

In contrast, other metabolites of risperidone, including the N-oxide and products of N-dealkylation, are generally considered to be pharmacologically inactive or significantly less active. nih.govfrontiersin.org The formation of this compound is a detoxification pathway, converting the drug into a more polar, water-soluble compound that can be more easily excreted from the body. core.ac.uk This is a common function of phase I metabolic reactions. mdpi.com

Pharmaceutical and Research Implications of Risperidone N Oxide

Impact on Pharmaceutical Stability and Degradation Kinetics of Risperidone (B510) Formulations

The formation of Risperidone N-Oxide is a significant factor in the stability and degradation kinetics of risperidone formulations. Risperidone is susceptible to degradation under oxidative and photolytic stress, with the N-oxide being a primary resulting degradant. jst.go.jpoup.com Studies have shown that exposure to oxygen, oxidizing agents like hydrogen peroxide, and light can accelerate the conversion of risperidone to its N-oxide. researchgate.netnih.govoup.com

The kinetics of this degradation have been investigated under various conditions. For instance, the degradation of risperidone in a hydrogen peroxide solution follows first-order kinetics. scispace.com The rate of degradation is dependent on the concentration of the oxidizing agent; a study showed that degradation was initially rapid in 3% H2O2 before becoming linear, while it was consistently linear in 1% H2O2. researchgate.netrjpdft.com This indicates that at higher concentrations of oxidative stress, the formation of this compound can be significantly faster.

Photodegradation is another critical pathway. jst.go.jp this compound (referred to as R5 in some studies) is a major substance generated upon photoirradiation. jst.go.jp The stability of risperidone in solution and in solid dosage forms like orally disintegrating tablets (ODTs) can be compromised by light exposure, leading to increased levels of the N-oxide impurity. jst.go.jp Interestingly, the degradation process appears to be independent of the specific stress conditions (acidic, basic, or oxidative) in that it consistently follows first-order reaction kinetics, although the reaction rate constants vary significantly depending on the environment. scispace.com For example, the degradation is fastest in a hydrogen peroxide solution, followed by a basic solution, and is slowest in an acidic solution. scispace.com

| Stress Condition | Observation | Resulting Product(s) | Kinetic Profile | Reference |

|---|---|---|---|---|

| Oxidative (Hydrogen Peroxide) | Forced degradation by mixing risperidone with H2O2. | This compound | First-order kinetics; rate dependent on H2O2 concentration. | oup.comscispace.com |

| Photo-irradiation | Exposure of risperidone tablets/solutions to light. | This compound (R5) | Major degradation pathway for certain formulations. | jst.go.jp |

| Acidic (HCl) | Degradation is slowest compared to oxidative and basic conditions. | 9-Hydroxyrisperidone | First-order kinetics. | oup.comscispace.com |

| Basic (NaOH) | Degradation is faster than in acidic solution. | 9-Hydroxyrisperidone | First-order kinetics. | oup.comscispace.com |

| Thermal (Elevated Temperature) | Degradation observed in solution at elevated temperatures. | Mainly 9-Hydroxyrisperidone | Not specified | researchgate.net |

Strategies for Mitigating N-Oxide Formation in Pharmaceutical Development (e.g., formulation optimization, excipient selection, storage conditions)

Given the propensity of risperidone to form this compound, several strategies are employed during pharmaceutical development to mitigate its formation and enhance the stability of the final product. These strategies focus on formulation optimization, careful selection of excipients, and controlled storage conditions.

Formulation Optimization and pH Control: The pH of the formulation plays a crucial role in the stability of risperidone. Photodegradation studies have shown that low pH environments improve the photostability of risperidone. jst.go.jp For instance, the formation of the N-oxide was not observed at a pH below 3.0, even in the presence of otherwise destabilizing excipients. jst.go.jp Therefore, formulating risperidone products, particularly liquid or orally disintegrating dosage forms, with acidic buffers or excipients can be an effective mitigation strategy. jst.go.jp

Excipient Selection: The choice of excipients can significantly impact the stability of risperidone. Some excipients can promote the photochemical oxidation of the drug. For example, hydroxypropylcellulose (B1664869) (HPC) was found to increase the formation of this compound when exposed to light, an effect that was exacerbated at higher pH levels. jst.go.jp Conversely, the use of acidic disintegrants like carmellose (CMC) or carmellose calcium (CMC-Ca) was shown to greatly improve the photostability of risperidone tablets. jst.go.jp This highlights the importance of excipient compatibility screening during the pre-formulation stage.

Storage Conditions: Protecting the drug substance and the final drug product from light is a straightforward and effective way to prevent photo-degradation. rasayanjournal.co.in Packaging materials with light-shielding properties, such as amber-colored bottles or opaque blister packs, are essential for maintaining the stability of risperidone formulations throughout their shelf life. While film coating with light-shielding agents like titanium oxide is a common technique for traditional tablets, it is not always applicable to specialized dosage forms like ODTs, making the selection of inherently stabilizing excipients even more critical. jst.go.jp

Contribution to Broader Understanding of N-Oxide Chemistry in Drug Metabolism and Oxidative Pathways in Chemical Research

The study of this compound contributes significantly to the broader understanding of N-oxide chemistry, a vital area in drug metabolism and chemical research. N-oxidation is a common metabolic pathway for drugs containing tertiary amine functionalities, catalyzed by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). nih.govmdpi.com The formation of this compound serves as a practical example of this metabolic process. nih.gov

Research into this compound provides valuable insights into:

Metabolic Pathways: While hydroxylation to 9-hydroxyrisperidone is the main metabolic pathway for risperidone, N-oxidation represents a minor but important route. fda.gov Studying such pathways helps create a complete metabolic map for a drug, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Physicochemical Impact of N-Oxidation: The N-oxide functional group is highly polar and can form strong hydrogen bonds. acs.orgnih.gov This transformation typically increases a molecule's water solubility and decreases its membrane permeability. researchgate.net Understanding these changes helps medicinal chemists predict how N-oxidation will affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Oxidative Degradation vs. Metabolism: The formation of this compound occurs both as a metabolic product and as a degradation product from chemical oxidation. nih.govresearcher.life Research using controlled oxidative conditions, such as with metalloporphyrin catalysts, allows scientists to simulate and study the specific sites of oxidation on a drug molecule. researcher.liferesearchgate.net This helps differentiate between enzymatic metabolic processes and non-enzymatic degradation, which is critical for developing stable drug formulations.

Prodrug and Bioisostere Concepts: In medicinal chemistry, N-oxide groups are sometimes intentionally incorporated into drug candidates. They can be used as prodrugs, which are reduced in vivo to the active tertiary amine, or as bioisosteric replacements for other hydrogen bond acceptors. mdpi.comnih.gov The knowledge gained from studying naturally occurring N-oxide metabolites like that of risperidone informs these rational drug design strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying Risperidone N-Oxide isomers (cis vs. trans) in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for distinguishing this compound isomers. The USP guidelines recommend using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to resolve cis- and trans-N-Oxide peaks. Validation parameters (linearity, LOD/LOQ, precision) must adhere to ICH Q2(R1) standards . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical to verify N-oxide functional groups and isomer-specific spatial arrangements .

Q. How can researchers ensure reproducibility in synthesizing this compound metabolites for preclinical studies?

- Methodological Answer : Synthesis protocols should include strict control of oxidation conditions (e.g., using meta-chloroperbenzoic acid in dichloromethane at 0–5°C) to minimize side reactions. Reaction progress must be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification via column chromatography (silica gel, gradient elution) and characterization using elemental analysis (C, H, N) and high-resolution MS are essential. Detailed experimental procedures, including solvent ratios and temperature gradients, should be documented in supplementary materials to enable replication .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should follow ICH Q1A guidelines, exposing samples to pH 1.2 (simulated gastric fluid), pH 6.8 (intestinal), and 40°C/75% relative humidity. Degradation products are quantified using validated HPLC methods, with kinetic modeling (Arrhenius equation) predicting shelf-life. FTIR and NMR can identify hydrolytic or oxidative degradation pathways, such as N-oxide reduction back to Risperidone .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the formulation of this compound-loaded mini-tablets for pediatric use?

- Methodological Answer : A three-factor Box-Behnken design (e.g., mannitol percentage, superdisintegrant concentration, glidant surface area) minimizes variability while maximizing tablet hardness and disintegration efficiency. Response surface methodology (RSM) models interactions between variables, with constraints set for friability (<1%) and disintegration time (<60 seconds in simulated saliva). Excipient compatibility is confirmed via FTIR, and dissolution profiles are compared to reference formulations using similarity factor (f2) analysis .

Q. What statistical approaches resolve contradictions in pharmacokinetic data between Risperidone and its N-oxide metabolites across species?

- Methodological Answer : Species-specific metabolic discrepancies (e.g., higher CYP3A4-mediated oxidation in humans vs. rodents) require physiologically based pharmacokinetic (PBPK) modeling. Non-compartmental analysis (NCA) of plasma concentration-time data, combined with ANOVA for interspecies variability, identifies outliers. Bayesian hierarchical models adjust for covariates like body weight and enzyme expression levels. In vitro-in vivo extrapolation (IVIVE) using hepatocyte microsomal assays further validates metabolic pathways .

Q. How do researchers validate the absence of drug-excipient interactions in this compound formulations using advanced spectroscopic techniques?

- Methodological Answer : Differential scanning calorimetry (DSC) detects physical interactions (e.g., melting point shifts), while FTIR and Raman spectroscopy monitor chemical bond alterations. For amorphous dispersions, X-ray powder diffraction (XRPD) confirms crystallinity loss. Nuclear Overhauser effect spectroscopy (NOESY) in NMR reveals molecular-level interactions between this compound and polymers like hydroxypropyl methylcellulose (HPMC) .

Q. What strategies mitigate batch-to-batch variability in this compound impurity profiles during scale-up?

- Methodological Answer : Process analytical technology (PAT) tools, such as near-infrared (NIR) spectroscopy, enable real-time monitoring of critical quality attributes (CQAs) like impurity levels (e.g., residual solvents, byproducts). Multivariate analysis (MVA) of historical batch data identifies root causes (e.g., mixing time, drying rate). Design of experiments (DoE) with failure mode and effects analysis (FMEA) prioritizes high-risk parameters for control .

Data Analysis and Reporting Guidelines

Q. How should researchers address conflicting data on the pharmacological activity of this compound versus its parent compound?

- Methodological Answer : Dose-response curves (logistic regression) and receptor binding assays (e.g., radioligand displacement for D2 and 5-HT2A receptors) quantify potency differences. Meta-analysis of preclinical studies (fixed/random effects models) assesses heterogeneity, with subgroup analysis for species, dosage, and administration routes. Sensitivity analysis excludes low-quality studies (e.g., those lacking blinding or randomization) .

Q. What frameworks ensure ethical and rigorous hypothesis testing in this compound neurotoxicity studies?

- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation. For in vivo studies, ARRIVE 2.0 guidelines mandate reporting of sample size justification, randomization, and blinding. Statistical power analysis (G*Power software) ensures adequate group sizes, while mixed-effects models account for repeated measures and inter-animal variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.